(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-9(16)5-8-10(17)13-11-12-6-3-1-2-4-7(6)14(8)11/h1-4,8H,5H2,(H,15,16)(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTIUSDFLLKCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(C(=O)N3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Dehydration Reaction
- Starting material: 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one.
- Reaction conditions: Dehydration in an organic solvent such as methyl isobutyl ketone (MIBK), acetone, or methyl ethyl ketone.
- Acid binding agents: Sodium hydroxide, sodium hydrogencarbonate, or salt of wormwood (preferably salt of wormwood).
- Temperature: 100–120 °C.
- Time: 1–3 hours (preferably 1–2 hours).
- Purpose: To form a reactive intermediate by removing water under acidic conditions.
Step 2: Alkylation with 4-Bromo-butyric Acid Ethyl Ester
- After dehydration, 4-bromo-butyric acid ethyl ester is added slowly.
- Reaction temperature is cooled to 70–90 °C.
- Water preheated to 40–60 °C is added to induce phase separation.
- The organic phase containing the intermediate is retained for the next step.
Step 3: Saponification (Hydrolysis)
- Sodium hydroxide solution (25%) is added to the organic phase.
- Reaction conditions: 45–80 °C under reduced pressure (150–200 mbar).
- This step hydrolyzes the ester group to form the acetic acid moiety.
- Alcohol by-products are removed by distillation under reduced pressure.
Step 4: Acidification and Isolation
- The reaction mixture is acidified to pH 1–2 with concentrated hydrochloric acid at 40–60 °C.
- Further refluxing at 90–110 °C for 2–4 hours ensures complete conversion.
- The product is isolated by cooling, filtration, washing, and drying under reduced pressure.
Advantages of the Described Method
- One-pot synthesis: All steps are carried out in the same reactor without intermediate isolation, simplifying the process.
- High yield: Total recovery of product is about 86%, significantly higher than older methods (~63%).
- Safety: Avoids use of sodium hydride, which is pyrophoric and hazardous.
- Environmental impact: Reduced generation of waste and safer reagents make it more environmentally friendly.
- Economic benefit: Simplified operation and safer conditions reduce production costs.
Experimental Data Summary
| Parameter | Condition / Result |
|---|---|
| Organic solvent | MIBK (preferred), acetone, methyl ethyl ketone |
| Acid binding agent | Salt of wormwood (preferred), NaOH, NaHCO3 |
| Dehydration temperature | 100–120 °C |
| Dehydration time | 1–3 hours (preferably 1–2 hours) |
| Molar ratio (benzimidazole:4-bromo-butyric acid ethyl ester) | 1:1 to 1:1.3 |
| Saponification temperature | 45–80 °C |
| Saponification pressure | 150–200 mbar (reduced pressure) |
| Acidification pH | 1–2 |
| Final product melting point | 166–176 °C |
| Yield | 74.9% to 86.4% |
| Purity (HPLC) | 98–99% |
Representative Reaction Scheme
The process can be summarized as:
Dehydration of 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one in MIBK with acid binding agent → reactive intermediate.
Reaction with 4-bromo-butyric acid ethyl ester → alkylated intermediate.
Saponification with NaOH → hydrolyzed acid intermediate.
Acidification and reflux → (2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid.
Chemical Reactions Analysis
Types of Reactions
(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the potential of (2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid as an anticancer agent. Its derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, research indicates that certain derivatives exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells .
Neuropharmacology
The compound has been investigated for its effects on neurotransmitter systems. It has been reported to act as a 5-HT receptor antagonist, which may have implications for treating conditions such as anxiety and depression. The modulation of serotonin receptors is crucial in developing antidepressants and anxiolytics .
Synthesis of Derivatives
The synthesis of this compound derivatives has been a focal point for researchers aiming to enhance its pharmacological properties. Various synthetic routes have been developed to create derivatives with improved efficacy and reduced side effects. For example, the synthesis method described in a patent involves a one-pot reaction that simplifies the production process while maintaining high yields .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of this compound exhibited significant anticancer activity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Neuropharmacological Effects
In another investigation, researchers evaluated the neuropharmacological effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated a marked reduction in anxiety levels when administered at specific dosages, suggesting its potential as a therapeutic agent for anxiety disorders .
Mechanism of Action
The mechanism of action of (2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Heterocyclic Variations
Imidazo[1,2-a]pyridine Derivatives
- Example : 1-Benzyl-3-(ethoxycarbonyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium-3-ylide ()
- Key Differences : Replaces the benzimidazole ring with a pyridine ring. The ethoxycarbonyl group at position 3 enhances electrophilicity but reduces acidity compared to the acetic acid substituent in the target compound.
- Applications : Primarily used in Pd-catalyzed reactions for site-selective C–H functionalization .
Benzothiazolone Analogues
- Example : 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid ()
- Key Differences : Substitutes the benzimidazole nitrogen atoms with sulfur, forming a benzothiazolone core. The sulfur atom increases electron-withdrawing effects, enhancing stability but reducing nucleophilic reactivity.
- Applications : Intermediate for antimicrobial agents (e.g., benzisothiazolone derivatives with antibacterial activity) .
Substituent Modifications
Thioacetic Acid Derivatives
- Example: {[(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-3-yl)methyl]thio}acetic acid () Key Differences: Replaces the oxygen in the acetic acid group with sulfur. The thiol group increases nucleophilicity, enabling disulfide bond formation and enhanced interaction with biological targets. Applications: Potential use in drug design for targeted covalent inhibition .
Acetamide Derivatives
- Example: N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide () Key Differences: The carboxylic acid is replaced with an amide, improving lipophilicity and membrane permeability. Applications: Investigated as a precursor for kinase inhibitors or protease modulators .
Physicochemical and Pharmacokinetic Properties
- Solubility : The acetic acid group in the target compound enhances water solubility compared to ester or amide derivatives (e.g., ethyl or cyclopropyl acetamides) .
- Stability : Benzothiazolone derivatives exhibit higher thermal stability due to sulfur’s electron-withdrawing effects .
- Bioavailability : Amide derivatives (e.g., N-cyclopropyl acetamide) show improved oral absorption due to increased lipophilicity .
Biological Activity
(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 201.21 g/mol. The compound features an imidazole ring fused with a benzimidazole structure, which is critical for its biological activity.
Biological Activity Overview
The compound has shown promise in various biological assays, particularly in anticancer and antimicrobial activities. Below are key findings related to its biological activities:
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]benzimidazole exhibit significant anticancer properties. For instance:
- In vitro studies indicated that certain derivatives exhibited IC50 values as low as 0.071 μM against human hepatoma cancer cells (SMMC-7721) and 0.126 μM against cervical cancer cells (HeLa), outperforming standard chemotherapeutic agents like doxorubicin .
- Structure-Activity Relationship (SAR) analyses suggest that electron-donating substituents enhance activity while electron-withdrawing groups reduce it. The presence of an NH linker at specific positions has been identified as crucial for maintaining high activity levels .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated:
- Minimum Inhibitory Concentration (MIC) studies revealed significant antibacterial effects against pathogens such as Staphylococcus aureus. Some derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL .
- The compound demonstrated synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains .
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Anticancer Study : A derivative was tested against multiple cancer cell lines, showing potent inhibition of cell proliferation and induction of apoptosis in HeLa cells. The study highlighted the importance of specific functional groups in enhancing anticancer activity.
- Antimicrobial Study : A series of derivatives were synthesized and evaluated for their antimicrobial properties. One derivative showed excellent activity against both Gram-positive and Gram-negative bacteria, indicating the broad-spectrum potential of the imidazo[1,2-a]benzimidazole scaffold.
Synthesis Methods
The synthesis of this compound has been optimized to improve yield and safety:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid, and what reaction conditions are critical for optimizing yield?
- Methodology : A common approach involves reacting benzo[d]isothiazol-3(2H)-one derivatives with chloroacetic acid under basic conditions (e.g., NaOH in water at 0–25°C). Post-reaction acidification (pH 1–2) precipitates the product. For example, reacting benzo[d]isothiazol-3(2H)-one with chloroacetic acid in aqueous NaOH yields ~50% after recrystallization from DMF/water . Alternative routes include alkylation of 2-aminobenzimidazole precursors with iodoacetic acid under reflux conditions (pH 8–9) .
Q. How is the crystal structure of this compound determined, and what structural features are notable?
- Methodology : Single-crystal X-ray diffraction (e.g., Rigaku AFC10 diffractometer) reveals planar heterocyclic rings with deviations <0.02 Å. Hydrogen-bonded chains (O–H⋯O, C–H⋯O) stabilize the lattice along specific crystallographic axes . SHELX software (SHELXL/SHELXS) refines disordered atoms, as seen in imidazo[1,2-a]pyridinium analogs where C/N disorder is resolved via partial occupancy refinement .
Q. What spectroscopic techniques are used to characterize this compound, and how are key peaks interpreted?
- Methodology :
- IR : Strong bands at ~1750 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (imidazolinone), and ~3400 cm⁻¹ (O–H) confirm functional groups .
- NMR : NMR signals at δ 4.2–4.5 ppm (CH₂COO⁻) and δ 7.0–8.5 ppm (aromatic protons) are diagnostic. NMR shows carbonyl carbons at ~170 ppm .
Q. What in vitro biological activities have been reported, and how are these assays designed?
- Methodology : Antibacterial/antifungal activity is tested via MIC assays (e.g., against S. aureus or C. albicans). Derivatives are evaluated at 10–100 µM concentrations in broth microdilution formats. Positive controls (e.g., metronidazole) and solvent blanks ensure validity .
Advanced Research Questions
Q. How can low synthetic yields be addressed, and what reaction parameters require optimization?
- Methodology : Yield improvements (e.g., from 50% to >70%) involve:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- pH control : Maintaining pH 8–9 during alkylation minimizes side reactions .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate nucleophilic substitution .
Q. How are crystallographic disorder and hydrogen-bonding networks analyzed computationally?
- Methodology : SHELXL refines disorder by splitting atomic sites (e.g., 50% occupancy for C/N positions). Hydrogen-bond motifs are visualized using Mercury (CCDC), with bond distances/angles validated against DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G**) .
Q. What computational strategies elucidate structure-activity relationships (SAR) for bioactivity?
- Methodology :
- DFT : Calculated electrostatic potential maps identify nucleophilic/electrophilic regions.
- Molecular docking : AutoDock Vina predicts binding to bacterial enzymes (e.g., dihydrofolate reductase) using PDB structures (e.g., 1DHF).
- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., LogP, bioavailability) .
Q. How can contradictory bioactivity data across studies be resolved experimentally?
- Methodology :
- Dose-response curves : Re-evaluate IC₅₀ values across a broader concentration range (1 nM–1 mM).
- Assay standardization : Use CLSI guidelines for MIC assays to ensure reproducibility.
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
